9,9-dihexyl-9H-fluoren-2-amine
Overview
Description
9,9-dihexyl-9H-fluoren-2-amine is an organic compound with the molecular formula C25H35N It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features an amine group at the 2-position and two hexyl groups at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dihexyl-9H-fluoren-2-amine typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is commercially available.
Alkylation: Fluorene is alkylated at the 9-position using hexyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This step introduces the hexyl groups to form 9,9-dihexylfluorene.
Amination: The 2-position of 9,9-dihexylfluorene is then aminated using a suitable amine source, such as ammonia or an amine derivative, under catalytic conditions. This step introduces the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
9,9-dihexyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
9,9-dihexyl-9H-fluoren-2-amine has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Electronics: The compound is explored for use in organic photovoltaic cells and field-effect transistors.
Biological Research: It can be used as a fluorescent probe in biological imaging due to its photoluminescent properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 9,9-dihexyl-9H-fluoren-2-amine depends on its application:
In Organic Electronics: The compound functions as an electron donor or acceptor, facilitating charge transport in devices.
In Biological Imaging: It acts as a fluorescent probe, emitting light upon excitation, which can be used to visualize biological structures.
Comparison with Similar Compounds
Similar Compounds
9,9-diphenyl-9H-fluoren-2-amine: Similar structure but with phenyl groups instead of hexyl groups.
9,9-diethyl-9H-fluoren-2-amine: Similar structure but with ethyl groups instead of hexyl groups.
Uniqueness
9,9-dihexyl-9H-fluoren-2-amine is unique due to its hexyl groups, which provide increased solubility and flexibility compared to phenyl or ethyl derivatives. This makes it particularly suitable for applications in flexible electronics and solution-processable devices.
Properties
IUPAC Name |
9,9-dihexylfluoren-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18,26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCWHVDVMJTTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728864 | |
Record name | 9,9-Dihexyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132796-42-9 | |
Record name | 9,9-Dihexyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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